molecular formula C8H15NO B1294310 1-Isopropyl-4-piperidone CAS No. 5355-68-0

1-Isopropyl-4-piperidone

Cat. No.: B1294310
CAS No.: 5355-68-0
M. Wt: 141.21 g/mol
InChI Key: CCDBCHAQIXKJCG-UHFFFAOYSA-N
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Description

1-Isopropyl-4-piperidone is an organic compound with the molecular formula C8H15NO It is a derivative of piperidone, featuring an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-piperidone can be synthesized through several methods. One common approach involves the reaction of isopropylamine with 1,1-dimethyl-4-oxopiperidinium iodide in the presence of potassium carbonate and ethanol. The reaction mixture is heated at 75°C, followed by stirring at room temperature for 12 hours. The product is then extracted with dichloromethane and purified .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-piperidone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various N-substituted piperidones.

Scientific Research Applications

1-Isopropyl-4-piperidone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of drugs with potential therapeutic effects, including analgesics and anti-inflammatory agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-piperidone involves its interaction with molecular targets through various pathways. For instance, it can bind to DNA via intercalation, affecting gene expression and cellular processes. This binding can lead to the inhibition of certain enzymes or the modulation of receptor activity, contributing to its biological effects .

Comparison with Similar Compounds

  • 1-Methyl-4-piperidone
  • 1-Benzyl-4-piperidone
  • 1-Ethyl-4-piperidone
  • N-Methyl-4-piperidone

Comparison: 1-Isopropyl-4-piperidone is unique due to its specific isopropyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

1-propan-2-ylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)9-5-3-8(10)4-6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDBCHAQIXKJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201762
Record name 1-(Isopropyl)-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5355-68-0
Record name 1-Isopropyl-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5355-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Isopropyl)-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Isopropyl)-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isopropyl)-4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 1-isopropyl-4-piperidone in heterocyclic synthesis?

A1: this compound serves as a valuable starting material for synthesizing diverse heterocyclic compounds. [] The research demonstrates its reactivity with sulfur and active methylene nitriles, yielding thienopyridines. [] This highlights its utility in constructing complex molecules with potential biological activities.

Q2: Can you elaborate on the reaction of this compound with sulfur and active methylene nitriles?

A2: The reaction of this compound (1) with sulfur and active methylene nitriles leads to the formation of thienopyridines (2a-c). [] This reaction likely proceeds through a multi-step mechanism involving the initial formation of a thioamide intermediate followed by cyclization. This methodology offers a synthetic route to access thienopyridine derivatives, which are important structural motifs found in various bioactive compounds.

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